
2-(4-Hydrazinylphenyl)-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydrazinylphenyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring The presence of the hydrazinyl group at the 4-position of the phenyl ring imparts unique chemical and biological properties to this compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydrazinylphenyl)-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with 4-nitrophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium dithionite or iron powder to convert the nitro group to a hydrazinyl group. The reaction mixture is heated under reflux in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Hydrazinylphenyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
2-(4-Hydrazinylphenyl)-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antioxidant activities, making it useful in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and polymer stabilizers.
Mecanismo De Acción
The mechanism of action of 2-(4-Hydrazinylphenyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and coordination complexes with various biomolecules, influencing their reactivity and function. In cancer research, the compound is believed to inhibit cell proliferation and induce apoptosis by targeting specific signaling pathways involved in cell growth and survival.
Comparación Con Compuestos Similares
Similar Compounds
4-(4’-Hydrazinylphenyl)-4H-1,2,4-Triazole: Another hydrazinyl-substituted heterocyclic compound with similar biological activities.
2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine: A triazine derivative with multiple hydrazinyl groups, used in the synthesis of covalent organic frameworks.
Uniqueness
2-(4-Hydrazinylphenyl)-1,3-benzothiazole is unique due to its benzothiazole core structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
909568-42-9 |
|---|---|
Fórmula molecular |
C13H11N3S |
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
[4-(1,3-benzothiazol-2-yl)phenyl]hydrazine |
InChI |
InChI=1S/C13H11N3S/c14-16-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)17-13/h1-8,16H,14H2 |
Clave InChI |
ZVHOYFQNQJLWCI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid](/img/structure/B14196773.png)
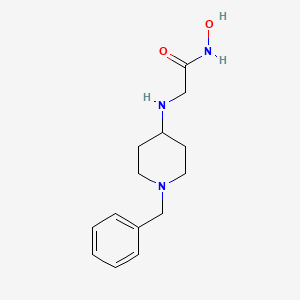
![(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone](/img/structure/B14196781.png)
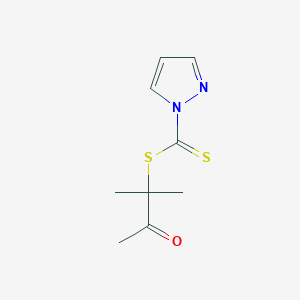

![2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14196809.png)
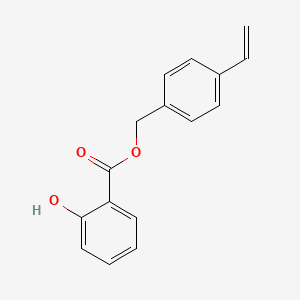
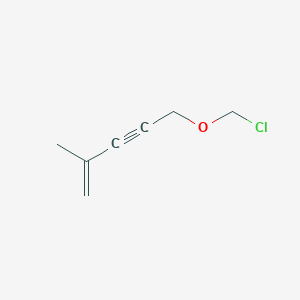



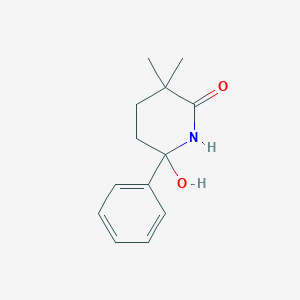
![[3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene](/img/structure/B14196848.png)
![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]-](/img/structure/B14196851.png)
